

Mal-NH-PEG2-CH2CH2COOPFP ester chemical structure

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Compound of Interest

Compound Name: *Mal-NH-PEG2-CH2CH2COOPFP ester*

Cat. No.: *B3099001*

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An in-depth analysis of the heterobifunctional crosslinker, **Mal-NH-PEG2-CH2CH2COOPFP ester**, is crucial for its effective application in bioconjugation, drug delivery, and diagnostics. This guide provides a detailed overview of its chemical structure, properties, and a generalized protocol for its use in creating stable conjugates, targeting researchers, scientists, and drug development professionals.

Chemical Structure and Functional Moieties

Mal-NH-PEG2-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed to connect two different molecules, typically biomolecules, through specific chemical reactions. Its structure consists of three key components: a maleimide group, a pentafluorophenyl (PFP) ester group, and a flexible polyethylene glycol (PEG) spacer.

- **Maleimide Group:** This functional group selectively reacts with sulfhydryl (thiol, -SH) groups, most commonly found on cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions (pH 6.5-7.5).
- **Pentafluorophenyl (PFP) Ester:** This is a highly reactive acylating agent that readily reacts with primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine residues. The reaction forms a stable amide bond. PFP esters are known for their high reactivity and relative stability to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.

- **PEG2 Spacer:** The central part of the linker is a hydrophilic spacer arm composed of two ethylene glycol units. This PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and provides spatial separation between the conjugated molecules, which can help preserve their biological activity.

Physicochemical and Reactivity Data

The properties of **Mal-NH-PEG2-CH₂CH₂COOPFP ester** are summarized below. This data is essential for designing and executing conjugation experiments, calculating molar ratios, and understanding the characteristics of the resulting conjugate.

Property	Value
Molecular Formula	C ₂₀ H ₁₇ F ₅ N ₂ O ₆
Molecular Weight	492.35 g/mol
Spacer Arm Length	10.9 Å
Appearance	White to off-white solid
Solubility	Soluble in DMF, DMSO, and other organic solvents
Purity	Typically ≥95% by NMR/LC-MS
Maleimide Reactivity	Targets Sulfhydryls (-SH) at pH 6.5-7.5
PFP Ester Reactivity	Targets Amines (-NH ₂) at pH 7.0-9.0

Experimental Protocol: Two-Step Bioconjugation

This section outlines a generalized two-step protocol for conjugating a sulfhydryl-containing molecule (Molecule A, e.g., a protein with free cysteines) to an amine-containing molecule (Molecule B, e.g., a small molecule drug, peptide, or oligonucleotide).

Materials Required:

- Molecule A (containing -SH groups)

- Molecule B (containing -NH₂ groups)
- **Mal-NH-PEG2-CH₂CH₂COOPFP ester**
- Reaction Buffers:
 - Phosphate Buffered Saline (PBS) or similar, pH 6.5-7.5 (for maleimide reaction)
 - Phosphate or Borate Buffer, pH 7.0-9.0 (for PFP ester reaction)
- Quenching Reagents: L-cysteine or β-mercaptoethanol (for maleimide), Tris or glycine (for PFP ester)
- Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
- Desalting columns or dialysis equipment for purification

Methodology:

Step 1: Reaction of PFP Ester with Amine-Containing Molecule B

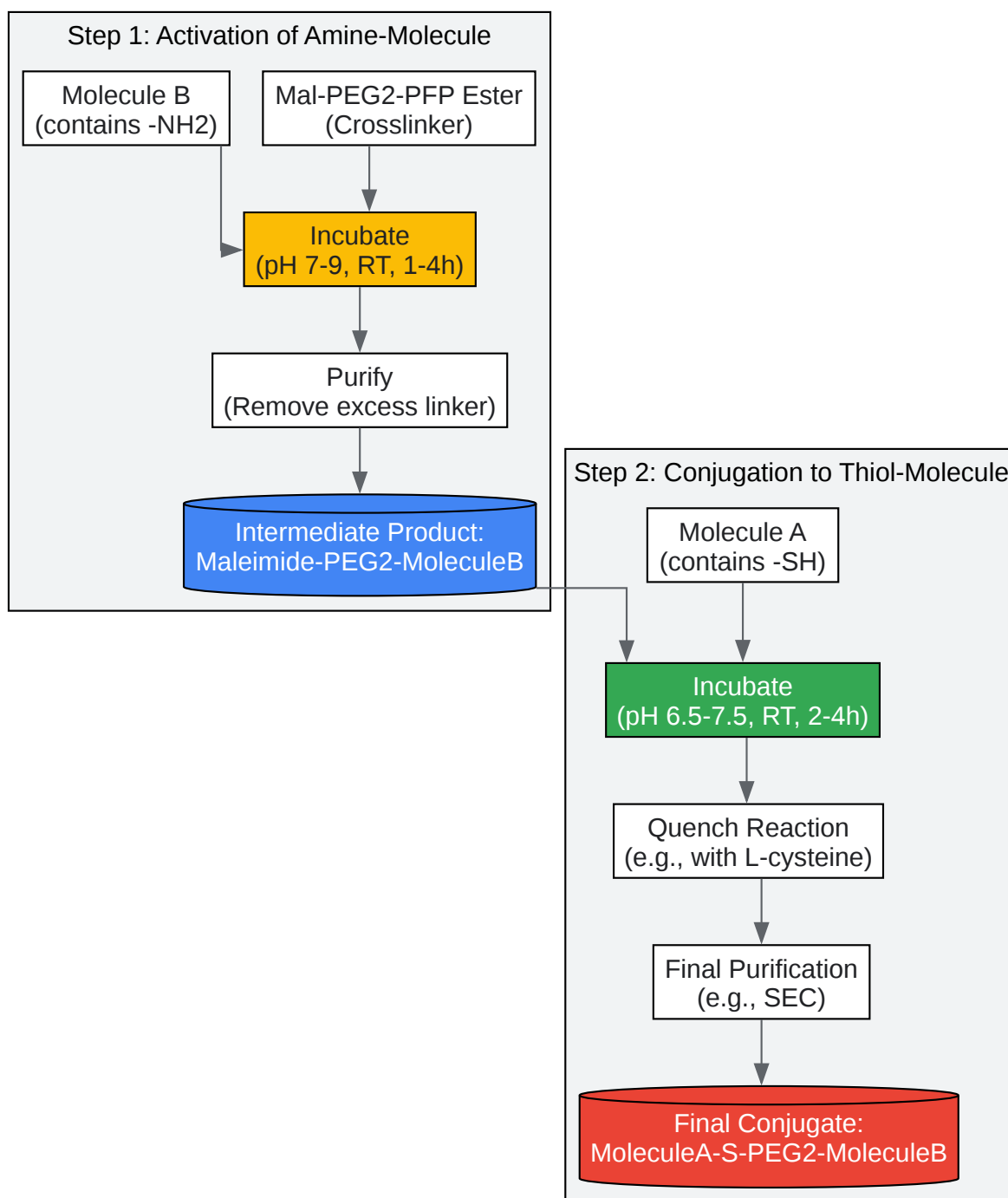
- Preparation: Dissolve Molecule B in a suitable reaction buffer (pH 7-9). If Molecule B is not soluble in aqueous buffer, it can be dissolved in an organic solvent like DMSO first and then added to the buffer.
- Crosslinker Addition: Prepare a fresh stock solution of **Mal-NH-PEG2-CH₂CH₂COOPFP ester** in anhydrous DMSO or DMF. Add the crosslinker solution to the solution of Molecule B at a calculated molar excess (typically 5-20 fold excess of linker over Molecule B).
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Remove the excess, unreacted crosslinker from the newly formed Maleimide-activated Molecule B. This is a critical step and can be achieved using a desalting column, dialysis, or chromatography (e.g., HPLC). The purified product is now Maleimide-PEG2-MoleculeB.

Step 2: Reaction of Maleimide-activated Molecule B with Sulfhydryl-Containing Molecule A

- **Preparation:** Dissolve Molecule A (e.g., a protein) in a suitable reaction buffer (pH 6.5-7.5). If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, pre-treat it with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
- **Conjugation:** Immediately add the purified Maleimide-PEG2-MoleculeB from Step 1 to the solution of Molecule A. A typical molar ratio is 1.5 to 10 moles of the maleimide-activated molecule per mole of the sulfhydryl-containing molecule.
- **Incubation:** Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C under gentle agitation.
- **Quenching:** (Optional but recommended) Add a small molecule thiol like L-cysteine to the reaction mixture to quench any unreacted maleimide groups.
- **Final Purification:** Purify the final conjugate (MoleculeA-S-PEG2-MoleculeB) from unreacted components using methods such as size exclusion chromatography (SEC), affinity chromatography, or dialysis.
- **Characterization:** Characterize the final conjugate using appropriate techniques like SDS-PAGE, mass spectrometry (MS), and functional assays to confirm successful conjugation and determine the conjugation ratio.

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for using this crosslinker.



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